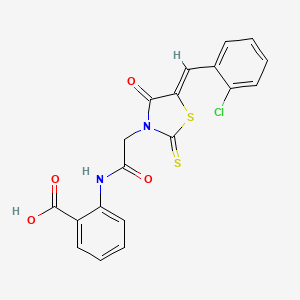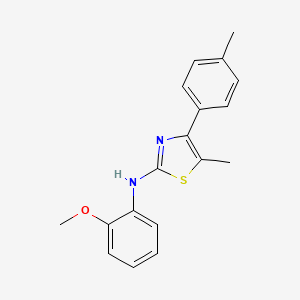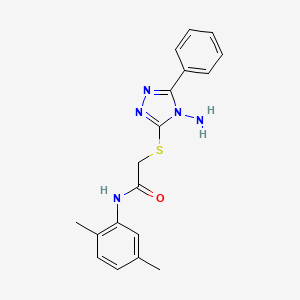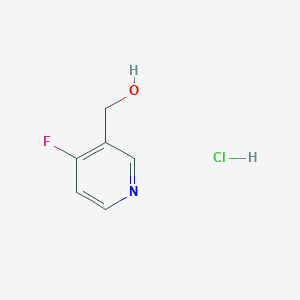![molecular formula C19H23Cl2N3O B2468044 2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide CAS No. 941949-20-8](/img/structure/B2468044.png)
2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide” is an organic compound containing multiple functional groups including amide, aromatic ring, and chloro groups. The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the aromatic ring, followed by the introduction of the dimethylamino groups and the amide group. The chloro groups could be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The aromatic ring would provide a planar, rigid structure, while the amide group would introduce polarity. The dimethylamino groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The aromatic ring could undergo electrophilic aromatic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions. The chloro groups could be replaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the amide and the potential for hydrogen bonding could make it soluble in polar solvents. The aromatic ring could contribute to its UV-visible absorption spectrum .Applications De Recherche Scientifique
Herbicidal Activity
Research indicates that benzamides, including those with chloro and dimethylamino substitutions, have been explored for their herbicidal activity. A study by Viste, Cirovetti, and Horrom (1970) found that N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide shows potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops, suggesting a herbicidal application of related compounds (Viste, Cirovetti, & Horrom, 1970).
Antitubercular Activity
Nimbalkar et al. (2018) synthesized a series of novel derivatives of benzamides which demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB), with most compounds showing an IC50 value of less than 1 µg/mL. This research suggests potential medicinal chemistry applications for similar structures in developing antitubercular agents (Nimbalkar et al., 2018).
Material Science Applications
Lin et al. (1990) discussed the synthesis and characterization of new aromatic polymers, indicating the utility of benzamide derivatives and related compounds in creating polymers with specific properties, such as solubility and thermal stability, which can be valuable in various industrial applications (Lin, Yuki, Kunisada, & Kondo, 1990).
Antimicrobial and Anti-inflammatory Activities
Research on benzamide derivatives has also shown potential in antimicrobial and anti-inflammatory applications. A study by Ighilahriz-Boubchir et al. (2017) synthesized 2-Benzoylamino-N-phenyl-benzamide derivatives that exhibited inhibitory growth effects on bacteria and fungi, suggesting a role in developing new antimicrobial agents (Ighilahriz-Boubchir et al., 2017).
Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions .
Orientations Futures
The future directions for this compound would depend on its applications. If it’s a pharmaceutical compound, future research could focus on improving its efficacy or reducing its side effects. If it’s a chemical reagent, future research could focus on finding new reactions it can participate in or improving its synthesis .
Propriétés
IUPAC Name |
2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O/c1-23(2)15-8-5-13(6-9-15)18(24(3)4)12-22-19(25)16-11-14(20)7-10-17(16)21/h5-11,18H,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATCGPKSXKVSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7H-purine](/img/structure/B2467963.png)


![Tert-butyl 7-[(but-2-ynoylamino)methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B2467969.png)
![N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2467970.png)


![7-[(E)-but-2-enyl]-8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![2,4-Dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2467974.png)
![2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2467976.png)
![3-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2467977.png)
![ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2467979.png)

